ent-3β-安吉酰氧基卡-16-烯-19-酸

描述

Synthesis Analysis

The synthesis of ent-kaurane derivatives, including compounds structurally related to "ent-3Beta-Angeloyloxykaur-16-en-19-oic acid," involves complex organic reactions. For example, asymmetric total syntheses of related compounds have been achieved using a hybrid strategy of palladium-catalyzed cycloalkenylation and homoallyl-homoallyl radical rearrangement, demonstrating the intricate methods required to synthesize such molecules (Toyota, Wada, & Ihara, 2000).

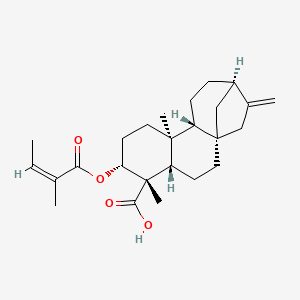

Molecular Structure Analysis

The molecular structure of "ent-3Beta-Angeloyloxykaur-16-en-19-oic acid" and its related compounds are characterized by high-resolution spectroscopic techniques, including NMR and MS. These compounds typically exhibit a complex structure with multiple functional groups attached to the kaurane skeleton, which significantly influences their biological activity and chemical behavior.

Chemical Reactions and Properties

"Ent-3Beta-Angeloyloxykaur-16-en-19-oic acid" undergoes various chemical reactions, including hydroxylation, glucosidation, and biotransformation by microbial enzymes. These reactions can modify the compound's structure and enhance its biological activity. For instance, biotransformation of related compounds by microbes like Gibberella fujikuroi and Aspergillus niger results in hydroxylated and glucosidated derivatives with potential antihypertensive activity (Yang et al., 2004).

科学研究应用

来源及基本信息

“ent-3β-安吉酰氧基卡-16-烯-19-酸” 是一种二萜类化合物,具体而言属于卡烯类 {svg_1}. 它存在于草药 三叶草属 {svg_2}. 该化合物的分子式为 C25H36O4,分子量为 400.6 g/mol {svg_3}.

潜在的抗黑素生成特性

“ent-3β-安吉酰氧基卡-16-烯-19-酸” 最具前景的研究领域之一是其潜在的抗黑素生成特性 {svg_4}. 这意味着它有可能被用于抑制色素沉着,这在治疗色素沉着过度疾病或开发美白产品方面可能有所应用 {svg_5}.

潜在的抗炎特性

“ent-3β-安吉酰氧基卡-16-烯-19-酸” 所来自的植物三叶草属,被用作治疗炎症性疾病(如肝炎和肺炎)的民间疗法 {svg_6}. 这表明“ent-3β-安吉酰氧基卡-16-烯-19-酸”可能是这种植物药用特性的主要成分 {svg_7}.

潜在的抗癌特性

虽然与“ent-3β-安吉酰氧基卡-16-烯-19-酸”没有直接联系,但类似的化合物如“ent-11α-羟基-15-氧代卡-16-烯-19-酸”被认为具有抗癌特性 {svg_8}. 这表明“ent-3β-安吉酰氧基卡-16-烯-19-酸”也可能具有潜在的抗癌应用,但需要进一步的研究来证实这一点。

属性

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19+,20-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVOJPQEMAKKFV-TXPCZTDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(phenylmethyl)amino]-1,3-propanediol Diethyl Ester](/img/no-structure.png)